1,4-Dimethoxy-2-propylbenzene

Übersicht

Beschreibung

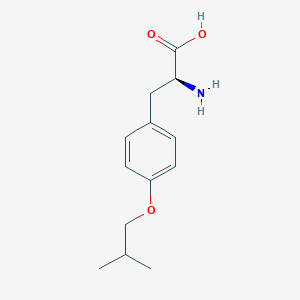

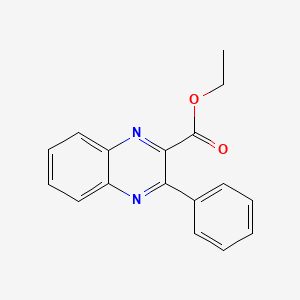

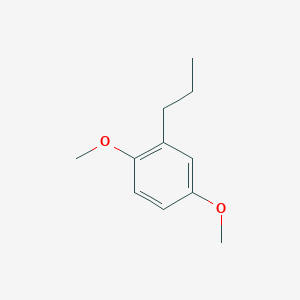

1,4-Dimethoxy-2-propylbenzene is a chemical compound with the molecular formula C11H16O2 . It has an average mass of 180.243 Da and a monoisotopic mass of 180.115036 Da .

Synthesis Analysis

The synthesis of 1,4-Dimethoxy-2-propylbenzene from hydroquinone involves the use of other reagents . A common method for the synthesis of such compounds is the Friedel-Crafts acylation, which is a reaction used for the preparation of ketone by adding an acyl group to the aromatic ring . This reaction uses a Lewis acid (AlCl3) as a catalyst .Molecular Structure Analysis

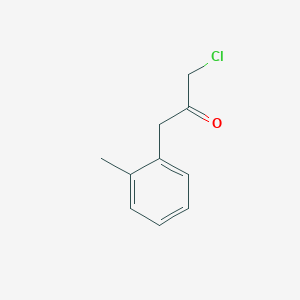

The molecular structure of 1,4-Dimethoxy-2-propylbenzene consists of an aromatic benzene ring with two methoxy groups (-OCH3) attached at the 1 and 4 positions and a propyl group (-CH2CH2CH3) attached at the 2 position .Chemical Reactions Analysis

The chemical reactions of 1,4-Dimethoxy-2-propylbenzene are likely to be similar to those of other aromatic compounds. For instance, it can undergo electrophilic aromatic substitution reactions . These reactions involve the attack of an electrophile at the carbon atoms of the aromatic ring, generating a positively charged intermediate . The aromatic ring is then regenerated from this intermediate by loss of a proton .Wissenschaftliche Forschungsanwendungen

Electrochemical Aromatic Chlorination

1,4-Dimethoxy-2-propylbenzene and its derivatives exhibit distinct pathways in electrophilic and anodic chlorination, highlighting mechanistic differences. Anodic chlorination results in unique chlorination products without the replacement of the tert-butyl group, showcasing its potential in selective organic synthesis and electrochemical applications (Appelbaum et al., 2001).

Energy Storage Technologies

Derivatives of 1,4-Dimethoxybenzene, including 1,4-Dimethoxy-2-propylbenzene, are explored as catholytes in non-aqueous redox flow batteries. These derivatives exhibit high chemical stability and open-circuit potentials, essential for efficient energy storage solutions. Bicyclic substitutions have been shown to improve solubility and chemical stability, contributing to longer-lasting battery systems (Zhang et al., 2017).

Organic Synthesis and Medical Intermediates

1,4-Dimethoxy-2-propylbenzene serves as a precursor in synthesizing complex organic molecules and medical intermediates. Techniques such as sulfonyl chloration and Vilsmeier reaction are used to prepare molecules with applications in treating psychotic disorders. This demonstrates the compound's versatility in synthesizing biologically active molecules (Zhimin, 2003).

Advanced Material Synthesis

The compound's derivatives are instrumental in synthesizing novel polymer materials through C-H polyaddition with unconjugated dienes. This process yields materials with alternating dimethoxyarene and hydrocarbon motifs, difficult to achieve through conventional synthesis methods. Such advancements open new avenues in material science for creating innovative polymers with specific properties (Shi et al., 2016).

Overcharge Protection in Lithium-Ion Batteries

Investigations into tert-butyl- and methoxy-substituted benzene derivatives, including 1,4-Dimethoxy-2-propylbenzene, have identified their potential as redox shuttle additives for lithium-ion batteries. These additives provide crucial overcharge protection, enhancing battery safety and longevity. The structure-activity relationship studies help optimize these compounds for effective use in commercial battery applications (Wang et al., 2008).

Safety and Hazards

According to the safety data sheet, 1,4-Dimethoxy-2-propylbenzene is harmful to aquatic life . It is advised to avoid release to the environment and dispose of contents/container to an approved waste disposal plant . Contact with skin and eyes should be avoided, and appropriate personal protective equipment should be used .

Eigenschaften

IUPAC Name |

1,4-dimethoxy-2-propylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-4-5-9-8-10(12-2)6-7-11(9)13-3/h6-8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJIMRIBDHNHEKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=CC(=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Dimethoxy-2-propylbenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.